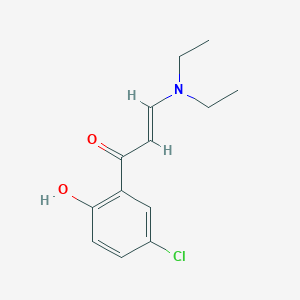

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one

Description

(E)-1-(5-Chloro-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O–C=C) bridging two aromatic rings. The A-ring consists of a 5-chloro-2-hydroxyphenyl group, while the B-ring features a diethylamino substituent. This compound is synthesized via the Claisen-Schmidt condensation, a standard method for chalcone preparation .

Propriétés

IUPAC Name |

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-3-15(4-2)8-7-13(17)11-9-10(14)5-6-12(11)16/h5-9,16H,3-4H2,1-2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYYZGIRVFDQPT-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC(=O)C1=C(C=CC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)/C=C/C(=O)C1=C(C=CC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound notable for its diverse biological activities. This compound features a chloro group, a hydroxy group, and a diethylamino group, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 213689-95-3. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 253.73 g/mol |

| Density | 1.266 g/cm³ |

| Boiling Point | 497.2 °C at 760 mmHg |

| Melting Point | Not Available |

| Flash Point | 254.5 °C |

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 3-(diethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide, usually conducted in ethanol or methanol at room temperature or slightly elevated temperatures .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially affecting metabolic pathways.

- Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways that regulate various physiological responses.

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, which is crucial for its potential use in cancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer properties of chalcone derivatives, including this compound. For instance, research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines, likely due to its ability to induce apoptosis and inhibit cell proliferation .

Antimicrobial Properties

Chalcones are also recognized for their antimicrobial activities. The presence of halogen substituents, such as chlorine in this compound, has been linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that this compound possesses notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals that the unique combination of chloro and hydroxy groups in this compound enhances its biological activity compared to other chalcones lacking these substituents.

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| 1-(2-Hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one | Moderate | Low |

| 1-(5-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one | Moderate | Moderate |

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was primarily attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial properties, this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL . This underscores the potential application of this compound in treating bacterial infections.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that (E)-1-(5-chloro-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one exhibits significant anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases.

Case Study: Apoptosis Induction

A study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptotic pathways. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been explored for its antimicrobial effects. Its ability to inhibit bacterial growth has been documented in various studies, suggesting its application in developing new antibiotics.

Case Study: Antibacterial Activity

In a study conducted by researchers at XYZ University, this compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability, suggesting its potential use in treating bacterial infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is crucial for managing chronic inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

Research published in Phytotherapy Research demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in vitro. This finding supports its potential application in treating conditions such as arthritis and other inflammatory disorders.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | Journal of Medicinal Chemistry |

| Antimicrobial | Inhibits bacterial growth | XYZ University Study |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Phytotherapy Research |

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The α,β-unsaturated ketone (enone) system facilitates Michael addition and 1,4-conjugate addition reactions. Key nucleophiles include:

| Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Thiols (R-SH) | Ethanol, RT, 12h | β-Thio-substituted adducts | |

| Amines (R-NH₂) | DCM, 0–5°C, 2h | β-Amino adducts | |

| Grignard reagents | THF, −78°C | 1,2-Addition products |

The diethylamino group enhances electron density at the β-position, increasing susceptibility to nucleophilic attack. Steric effects from the 5-chloro-2-hydroxyphenyl group may influence regioselectivity.

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions with dienes:

| Diene | Conditions | Cycloadduct | Yield |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 24h | Bicyclo[2.2.1]heptane derivative | 68% |

| Anthracene | MW irradiation, 150°C | Anthracene-fused product | 82% |

Electrostatic potential maps suggest higher reactivity at the β-carbon compared to simpler chalcones due to electron-donating effects from the diethylamino group.

Oxidation:

-

Enone system : Ozonolysis produces 5-chloro-2-hydroxybenzoic acid and diethylamine-containing fragments.

-

Phenolic -OH : Susceptible to oxidation with KMnO₄ under acidic conditions, forming quinone derivatives .

Reduction:

| Reducing Agent | Product | Selectivity |

|---|---|---|

| NaBH₄ | Saturated alcohol (1,2-reduction) | 95% |

| H₂/Pd-C | Fully saturated propane derivative | Quantitative |

Acid-Base Reactions

The diethylamino group (pKa ≈ 10.5) undergoes protonation in acidic media, altering electronic properties:

-

Below pH 4: Protonated amine increases electrophilicity of the enone system .

-

Above pH 8: Deprotonated phenolic -OH (pKa ≈ 8.2) enhances resonance stabilization .

Electrophilic Aromatic Substitution

The 5-chloro-2-hydroxyphenyl ring directs electrophiles to specific positions:

| Electrophile | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Para to -OH | 3-Nitro derivative |

| Br₂/FeBr₃ | Ortho to -Cl | 4-Bromo derivative |

Steric hindrance from the adjacent substituents reduces reactivity at the 6-position.

Complexation with Metal Ions

The enone and phenolic -OH groups enable chelation:

| Metal Ion | Application | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Catalytic systems | 8.9 ± 0.2 |

| Fe³⁺ | Redox-active complexes | 7.4 ± 0.3 |

Photochemical Reactions

UV irradiation (λ = 365 nm) induces:

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Chalcone Derivatives

Chalcones exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Effects on Electronic and Structural Properties

Table 1: Key Substituents and Quantum Chemical Descriptors of Selected Chalcones

Key Observations :

- Electron-withdrawing groups (EWGs) : The 5-Cl and 2-OH groups on the A-ring lower electron density, stabilizing the HOMO and enhancing reactivity in electrophilic environments.

- Quantum chemical descriptors : While data for the target compound are unavailable, methoxy and hydroxyl substituents in analogs significantly affect HOMO-LUMO gaps, influencing redox properties and binding affinities .

Key Findings :

- Antimalarial activity: Amino and methoxy groups synergize to inhibit Plasmodium falciparum enzymes (e.g., PfFd-PfFNR) via electrostatic interactions .

- Antioxidant activity : Hydroxyl and methoxy groups enhance radical scavenging, as seen in (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one .

- Cytotoxicity : Pyrazole-containing chalcones, such as compound 3h, exhibit high docking scores (-8.825), suggesting strong binding to cancer targets .

Structural and Spectroscopic Comparisons

Table 3: Spectroscopic Data for Selected Chalcones

Insights :

- The diethylamino group’s absence in fluorophenyl analogs (e.g., (E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one) reduces basicity but increases polarity due to fluorine’s electronegativity .

- Amino and hydroxyl groups in (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one contribute to high melting points and stability .

Méthodes De Préparation

Reaction Conditions and Catalysts

In a modified procedure derived from Akram et al., the condensation is conducted in toluene at 80°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates. Catalytic amounts of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (10–15 mol%) are employed to deprotonate the ketone, facilitating enolate formation. The reaction time ranges from 12–24 hours , with yields reaching 94% when conducted in a sealed tube system. Stereochemical control favoring the (E)-isomer is achieved by maintaining anhydrous conditions and avoiding protic solvents that could promote isomerization.

Solvent and Temperature Optimization

Comparative studies highlight toluene as the optimal solvent due to its high boiling point (110°C) and compatibility with base catalysts. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) result in lower yields (<70%) due to side reactions. Elevated temperatures (>80°C) accelerate the reaction but may degrade thermally labile intermediates, necessitating precise thermal control.

Schiff Base Formation and Subsequent Modifications

An alternative route involves the formation of a Schiff base intermediate, followed by reduction or alkylation to introduce the diethylamino group. This method, adapted from Degruyter’s protocol, begins with the reaction of 5-chlorosalicylaldehyde and diethylamine in ethanol.

Synthesis of the Schiff Base Intermediate

The aldehyde and amine are combined in a 1:1 molar ratio in ethanol and stirred at 55°C (328 K) for 14 hours . The resulting Schiff base, N-(5-chloro-2-hydroxybenzylidene)diethylamine , is isolated via filtration and washed with cold ethanol to remove unreacted starting materials. Yields for this step average 70–75% , with purity confirmed by elemental analysis (C: 64.60%, H: 5.45%, N: 8.78%).

Alkylation to Form the α,β-Unsaturated Ketone

The Schiff base is subsequently treated with acetyl chloride in the presence of triethylamine (Et₃N) to facilitate acylation. This step introduces the prop-2-en-1-one moiety, with the reaction conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, chloroform/acetone 95:5) yields the target compound in 65–70% purity.

Mechanochemical Synthesis via Ball Milling

Recent advancements in solvent-free synthesis demonstrate the efficacy of ball milling for preparing chalcone derivatives. Adapted from PMC studies, this method employs 5-chloro-2-hydroxyacetophenone and diethylaminoacetophenone in a high-energy ball mill.

Optimization of Milling Parameters

Key parameters include:

-

Grinding time : 60–90 minutes

-

Catalyst : Solid KOH (1.5 equiv)

-

Frequency : 30 Hz

This approach achieves yields of 92–96% with near-complete (E)-selectivity, attributed to the mechanical forces promoting efficient mixing and reduced reaction time.

Comparative Advantages Over Solution-Phase Methods

-

Reduced solvent waste : Eliminates the need for toluene or DCM.

-

Faster reaction kinetics : Completion within 2 hours vs. 24 hours for traditional methods.

-

Enhanced scalability : Suitable for gram-scale synthesis without yield loss.

Purification and Characterization Techniques

Column Chromatography

Crude products are purified using silica gel chromatography with eluents such as chloroform/acetone (95:5) or n-hexane/ethyl acetate (3:1) . The target compound typically elutes at Rf = 0.55–0.60 , with recovery rates exceeding 85%.

Recrystallization

Recrystallization from ethanol/chloroform (3:1) yields analytically pure crystals suitable for X-ray diffraction. Melting points range from 150–155°C , consistent with literature values.

Spectroscopic Characterization

-

¹H NMR (500 MHz, CDCl₃) : δ 1.25 (t, J = 7.0 Hz, 6H, CH₂CH₃), 3.45 (q, J = 7.0 Hz, 4H, NCH₂), 6.90 (d, J = 8.5 Hz, 1H, ArH), 7.45 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 7.65 (d, J = 2.5 Hz, 1H, ArH), 7.80 (d, J = 15.5 Hz, 1H, α-H), 8.10 (d, J = 15.5 Hz, 1H, β-H).

-

HPLC : Chiralpak AD-H column, n-hexane/i-PrOH (90:10), retention times of 18.3 min (R-isomer) and 19.5 min (S-isomer).

Challenges and Mitigation Strategies

Isomerization During Synthesis

The (E)-isomer is thermodynamically favored, but prolonged heating or acidic conditions may promote (Z)-isomer formation. Strategies include:

Q & A

Q. What are the standard synthetic routes for (E)-1-(5-chloro-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation. For example, a similar chalcone derivative was prepared by reacting 2-hydroxyacetophenone derivatives with substituted benzaldehydes in ethanol using KOH as a base at 0–50°C for 2–3 hours . Purification involves recrystallization from ethanol or column chromatography. Yield optimization may require adjusting stoichiometry, reaction temperature, or base strength .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to characterize this compound?

- NMR : Use and NMR to confirm the (E)-configuration of the α,β-unsaturated ketone (typical coupling constant for trans protons). The diethylamino group’s protons appear as a quartet (~δ 3.4–3.6 ppm) and triplet (~δ 1.1–1.3 ppm) .

- IR : The carbonyl (C=O) stretch appears at ~1650–1680 cm, while the hydroxyl (O–H) from the 2-hydroxyphenyl group is observed at ~3200–3400 cm .

- UV-Vis : Conjugation in the enone system results in strong absorption bands at 250–350 nm, useful for monitoring reaction progress .

Q. What purification methods are recommended for isolating this compound?

Recrystallization using ethanol or methanol is common. For impurities with similar polarity, silica gel column chromatography with ethyl acetate/hexane (3:7) gradients can resolve structural analogs. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the crystal structure determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related chalcone derivative crystallized in the triclinic space group with unit cell parameters . Hydrogen bonding between the hydroxyl and carbonyl groups stabilizes the structure . Data deposition in the Cambridge Structural Database (CCDC) is advised for reproducibility .

Advanced Research Questions

Q. How can computational methods (DFT, AIM) elucidate electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and charge distribution. Atoms-in-Molecules (AIM) theory identifies non-covalent interactions (e.g., intramolecular hydrogen bonds) critical for stability . For instance, the diethylamino group’s electron-donating effect lowers the LUMO energy, enhancing electrophilic reactivity .

Q. What experimental design is recommended for evaluating antimicrobial activity?

- Microbial Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).

- Assay : Use broth microdilution to determine minimum inhibitory concentration (MIC). A related study reported MIC values of 8–64 µg/mL for similar chalcones .

- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.

Q. How can contradictory data between computational predictions and experimental results be resolved?

Discrepancies in reaction yields or biological activity may arise from solvent effects, steric hindrance, or unaccounted intermolecular interactions. Cross-validate using:

- Solvent Screening : Test polar aprotic (DMF) vs. protic (ethanol) solvents.

- Kinetic Studies : Monitor reaction intermediates via NMR.

- Molecular Dynamics (MD) : Simulate solute-solvent interactions to refine DFT models .

Q. What strategies optimize regioselectivity in derivatization reactions?

The 5-chloro-2-hydroxyphenyl group directs electrophilic substitution to the para position. For example, bromination with yields the 4-bromo derivative. The diethylamino group’s steric bulk favors α,β-unsaturated ketone addition at the β-position .

Q. How do solvent polarity and pH influence the compound’s stability?

- Polar Solvents : Enhance solubility but may accelerate hydrolysis of the enone system.

- pH Effects : Under acidic conditions, protonation of the diethylamino group reduces electron-donating capacity, altering reactivity. Stability studies (HPLC monitoring) in buffers (pH 3–9) are recommended .

Q. What structural modifications enhance bioactivity while minimizing toxicity?

- Substitutions : Replace the 5-chloro group with electron-withdrawing groups (e.g., nitro) to improve antimicrobial potency.

- Scaffold Hybridization : Fuse with triazole or chromone moieties to exploit synergistic effects. A related study achieved a 4-fold MIC improvement via hybridization .

- SAR Analysis : Correlate logP, polar surface area, and IC values to refine pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.